molecular formula C13H15FO2 B143939 (E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester CAS No. 131061-12-6

(E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester

Cat. No. B143939
M. Wt: 222.25 g/mol
InChI Key: IYEAFHBANGFCLU-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has unique properties that make it a suitable candidate for use in drug development, material science, and other research areas. In

Scientific Research Applications

(E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester has been used in various scientific research applications. It has been studied for its potential use in drug development, specifically as a scaffold for the design of novel drugs. It has also been used in material science research, where it has shown potential as a coating material due to its unique properties. Additionally, it has been studied for its potential use in organic electronics, where it has shown promise as a semiconductor material.

Mechanism Of Action

The mechanism of action of (E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester is not fully understood. However, it is believed to act as a scaffold for the design of novel drugs. It has been shown to bind to specific receptors in the body, which can lead to the development of drugs that target these receptors. Additionally, it has been shown to have unique properties that make it a suitable candidate for use in material science research.

Biochemical And Physiological Effects

The biochemical and physiological effects of (E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester are not fully understood. However, it has been shown to have low toxicity and is relatively safe for use in lab experiments. It has also been shown to have unique properties that make it a suitable candidate for use in drug development and material science research.

Advantages And Limitations For Lab Experiments

The advantages of using (E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester in lab experiments include its low toxicity, ease of synthesis, and unique properties that make it a suitable candidate for use in drug development and material science research. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.

Future Directions

There are several future directions for research on (E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester. One potential area of research is the development of novel drugs that target specific receptors in the body. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, it has shown promise as a coating material and semiconductor material, and further research in these areas could lead to new applications in material science.

Synthesis Methods

The synthesis of (E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester involves the reaction between 4-fluorobenzaldehyde and butyl acrylate in the presence of a catalyst. The reaction takes place under mild conditions and yields a product that is relatively easy to purify. The synthesis method has been optimized to produce high yields of the desired product, making it a suitable candidate for large-scale production.

properties

CAS RN

131061-12-6

Product Name

(E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

butyl (E)-3-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C13H15FO2/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9H,2-3,10H2,1H3/b9-6+

InChI Key

IYEAFHBANGFCLU-RMKNXTFCSA-N

Isomeric SMILES

CCCCOC(=O)/C=C/C1=CC=C(C=C1)F

SMILES

CCCCOC(=O)C=CC1=CC=C(C=C1)F

Canonical SMILES

CCCCOC(=O)C=CC1=CC=C(C=C1)F

synonyms

(E)-3-(4-FLUORO-PHENYL)-ACRYLIC ACID BUTYL ESTER

Origin of Product

United States

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